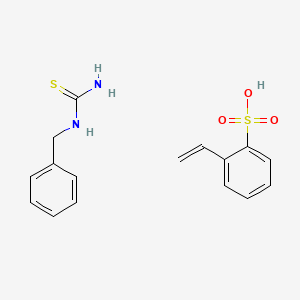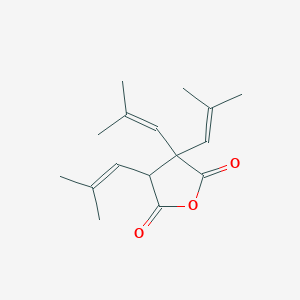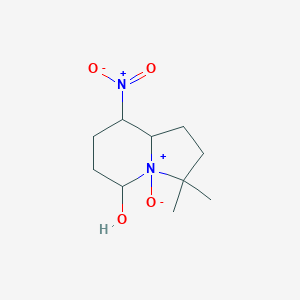
Benzylthiourea;2-ethenylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylthiourea;2-ethenylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 2-ethenylbenzenesulfonic acid Benzylthiourea is known for its applications in various chemical reactions, while 2-ethenylbenzenesulfonic acid is a sulfonic acid derivative of styrene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylthiourea;2-ethenylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 2-ethenylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzylthiourea;2-ethenylbenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiourea derivatives.
Scientific Research Applications
Benzylthiourea;2-ethenylbenzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzylthiourea;2-ethenylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzylthiourea: Known for its applications in organic synthesis and as a reagent in various chemical reactions.
2-Ethenylbenzenesulfonic acid: A sulfonic acid derivative of styrene, used in the production of polymers and resins.
Uniqueness
Benzylthiourea;2-ethenylbenzenesulfonic acid is unique due to its combination of properties from both benzylthiourea and 2-ethenylbenzenesulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Properties
CAS No. |
63159-00-2 |
|---|---|
Molecular Formula |
C16H18N2O3S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
benzylthiourea;2-ethenylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2S.C8H8O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-7-5-3-4-6-8(7)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-6H,1H2,(H,9,10,11) |
InChI Key |
GAXMHRSWJYITRE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)






![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)




![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

